![molecular formula C12H16N2O4 B2477576 苯甲酸,4-氨基-2-[[(1,1-二甲基乙氧基)羰基]氨基]- CAS No. 866329-51-3](/img/structure/B2477576.png)

苯甲酸,4-氨基-2-[[(1,1-二甲基乙氧基)羰基]氨基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- is an organic compound with the molecular formula C13H18N2O4 . It is also known by other synonyms such as Methyl 2-amino-4-[(tert-butoxycarbonyl)amino]benzoate .

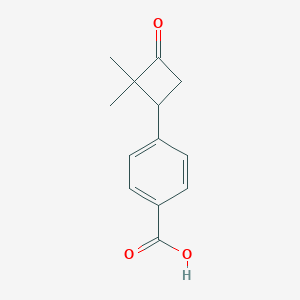

Molecular Structure Analysis

The molecular structure of Benzoic acid,4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- consists of a benzene ring attached to a carboxyl group and an amino group . The exact mass of the molecule is 266.12665706 .科学研究应用

有机合成和化学研究

- 标记化合物合成: 苯甲酸衍生物已用于标记化合物的合成,以用于研究目的。例如,4-氨基[7-14C]苯甲酸的制备涉及 N,N-双(三甲基甲硅烷基)苯胺的锂盐的碳酸化,从而产生具有特定活性的化合物,可用于生物和化学研究 (Taylor 等,1996).

- 肽模拟物和组合化学的支架: 新型氨基酸 4-氨基-3-(氨基甲基)苯甲酸 (AmAbz) 显示出作为肽模拟物构建模块和作为组合化学支架的希望,展示了苯甲酸衍生物在合成复杂有机分子中的多功能应用 (Pascal 等,2000).

药代动力学和药物开发

- 药代动力学研究: 研究苯甲酸衍生物的药代动力学以了解它们在生物系统中的行为。例如,在 rats 中研究了苯甲酸、4-[[(2-羟乙基)氨基]羰基]、甲酯的药代动力学,提供了对其分布和生物利用度的见解 (Xu 等,2020).

材料科学和聚合物

- 聚苯胺的掺杂剂: 苯甲酸及其衍生物,如 4-氨基苯甲酸,已被探索作为导电聚合物聚苯胺的掺杂剂。该应用展示了苯甲酸衍生物在改性聚合物的电性能以用于高级技术应用中的作用 (Amarnath & Palaniappan,2005).

抗菌应用

- 抗菌剂: 已合成并评估了源自 4-氨基苯甲酸的席夫碱作为抗菌剂的潜力。这突出了苯甲酸衍生物在开发新型抗菌化合物中的应用的另一个方面 (Parekh 等,2005).

作用机制

Target of Action

The primary target of Benzoic Acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]- is sphingosine kinase . Sphingosine kinase is an enzyme that plays a crucial role in the sphingolipid metabolic pathway, which is involved in cell growth, survival, and immune response.

Mode of Action

This compound inhibits sphingosine kinase activity . . Instead, it likely binds to a separate site on the enzyme, changing its conformation and reducing its activity.

Biochemical Pathways

By inhibiting sphingosine kinase, this compound prevents the formation of sphingosine-1-phosphate, a signaling molecule that has diverse functions in the body . This can affect various downstream pathways, including those involved in cell growth and immune response.

Result of Action

The inhibition of sphingosine kinase and the subsequent reduction in sphingosine-1-phosphate formation can have various molecular and cellular effects. For example, it may influence cell growth and survival, as well as immune response .

属性

IUPAC Name |

4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMMESVAMLIEQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methoxy-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2477495.png)

![(NZ)-N-[3-(3,4-dimethoxyphenyl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2477496.png)

![7-(4-Chlorophenoxy)-2-[(2,5-difluorophenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2477497.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2477502.png)

![ethyl 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2477504.png)

![9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid](/img/structure/B2477505.png)

![5-methyl-6-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2477506.png)

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2477507.png)

![Tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2477513.png)